N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide
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Overview
Description
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an oxalamide linkage
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It has been found that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell cycle regulation and programmed cell death .
Result of Action
The result of the action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is the induction of cell cycle arrest at the S phase and the initiation of apoptosis in CCRF-CEM cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxalamide linkage.
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Preparation of Benzo[d][1,3]dioxole Derivative
Reagents: Benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine.
Conditions: Condensation reaction in the presence of a suitable solvent like ethanol or acetone.
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Formation of Oxalamide Linkage
Reagents: The benzo[d][1,3]dioxole derivative, 2-ethoxyphenylamine, oxalyl chloride.
Conditions: The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The oxalamide linkage can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the ethoxyphenyl group, which may confer specific electronic and steric properties that influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-2-26-16-6-4-3-5-14(16)22-20(25)19(24)21-10-9-15(23)13-7-8-17-18(11-13)28-12-27-17/h3-8,11,15,23H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIWKXCXWQIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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